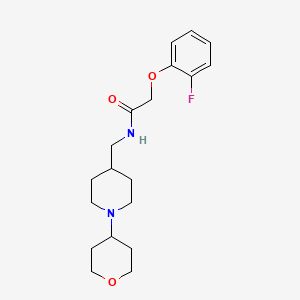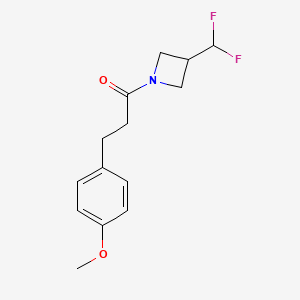![molecular formula C12H19ClF3NO2 B2789343 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide CAS No. 2411194-82-4](/img/structure/B2789343.png)
2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide, also known as TFMPP, is a synthetic chemical compound that belongs to the family of piperazines. It was first synthesized in the 1970s and has been used for scientific research purposes ever since. TFMPP has been found to have various biochemical and physiological effects and has been studied extensively for its mechanism of action.
作用机制
2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide acts as a partial agonist at the serotonin receptor, meaning that it activates the receptor to a lesser extent than a full agonist. It has also been found to have affinity for other receptors in the brain, including the dopamine receptor and adrenergic receptor. 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to cause hallucinations, euphoria, and altered perception of time. 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been used to study the effects of drugs on the brain and their potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of drugs on the brain and their downstream signaling pathways. However, one limitation of using 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide is that it has psychoactive effects, which can make it difficult to interpret the results of experiments. Additionally, 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been found to have affinity for multiple receptors in the brain, which can make it difficult to determine which receptor is responsible for its effects.
未来方向
There are several future directions for research on 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide. One area of research is to study the effects of 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide on other receptors in the brain, such as the GABA receptor. Another area of research is to study the potential therapeutic applications of 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide, such as its use in the treatment of depression or anxiety disorders. Additionally, further research is needed to determine the long-term effects of 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide on the brain and its potential for addiction.
合成方法
2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide can be synthesized using a multistep process. The first step involves the reaction of cyclohexanol with 2,2,2-trifluoroethanol in the presence of a catalyst to form 2-(2,2,2-trifluoroethoxy)cyclohexanol. The second step involves the reaction of 2-(2,2,2-trifluoroethoxy)cyclohexanol with chloroacetyl chloride in the presence of a base to form 2-chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide.
科学研究应用
2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been used extensively in scientific research as a model compound for studying the mechanism of action of various drugs. It has been found to have affinity for various receptors in the brain, including the serotonin receptor, dopamine receptor, and adrenergic receptor. 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been used to study the effects of drugs on these receptors and their downstream signaling pathways.
属性
IUPAC Name |
2-chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClF3NO2/c1-8(13)11(18)17-6-9-4-2-3-5-10(9)19-7-12(14,15)16/h8-10H,2-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSDRRKXICWDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCCC1OCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2789262.png)
![(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl](/img/structure/B2789265.png)

![1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone](/img/structure/B2789270.png)
![3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2789271.png)


![N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2789275.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789276.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-bromobenzoate](/img/structure/B2789277.png)

![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2789279.png)
